

α -Damascenone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: α -Damascenone

Cat. No.: B1149544

[Get Quote](#)

α -Damascenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Damascenone, a member of the rose ketone family, is a significant contributor to the complex aroma of various natural products, most notably roses, but also found in fruits, wine, and tobacco. Its potent and multifaceted fragrance profile, characterized by fruity, floral, and woody notes, makes it a highly valued compound in the flavor and fragrance industry. Beyond its sensory properties, the unique chemical structure of **α -damascenone** and its biosynthetic origins from carotenoid degradation present intriguing areas of study for chemists and biochemists. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of **α -damascenone**.

Chemical Structure and Properties

α -Damascenone is a C13-norisoprenoid, a class of compounds derived from the enzymatic cleavage of carotenoids. Its chemical structure features a trimethyl-cyclohexadienyl ring coupled with an unsaturated ketone side chain.

IUPAC Name: 1-(2,6,6-trimethylcyclohexa-2,4-dien-1-yl)but-2-en-1-one^[1] Synonyms: (E)-1-(2,6,6-trimethyl-2,4-cyclohexadien-1-yl)-2-buten-1-one CAS Number: 43052-87-5 Chemical

Formula: $C_{13}H_{18}O$ [1][2] Molecular Weight: 190.28 g/mol [1][2]

Physical and Chemical Properties

The physical and chemical properties of **α -damascenone** are summarized in the table below. It is typically a pale yellow liquid with a characteristic powerful and complex aroma.[1][2]

Property	Value	Reference
Physical State	Pale yellow liquid	[1][2]
Melting Point	Data not available	[2]
Boiling Point	274.00 to 275.00 °C @ 760.00 mm Hg	
Density	0.946 - 0.952 g/cm ³ @ 20°C	[2]
Refractive Index	1.510 - 1.514 @ 20°C	[2]
Solubility	Soluble in alcohol.[1] Insoluble in water.	
Vapor Pressure	0.0064 mmHg @ 20°C	[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **α -damascenone**.

Mass Spectrometry (MS): The mass spectrum of **α -damascenone** shows a molecular ion peak (M^+) at m/z 190. Key fragment ions can be observed, which are indicative of the trimethylcyclohexadienyl ring and the butenoyl side chain. While specific fragmentation data for the alpha isomer is not readily available, the fragmentation of the related beta isomer often shows characteristic ions.[3]

Infrared (IR) Spectroscopy: The IR spectrum of **α -damascenone** would be expected to show characteristic absorption bands for its functional groups. Key expected absorptions include:

- C=O stretch (conjugated ketone): ~1670 cm⁻¹

- C=C stretch (alkene): $\sim 1630 \text{ cm}^{-1}$
- C-H stretch (alkene): $\sim 3030 \text{ cm}^{-1}$
- C-H stretch (alkane): $\sim 2960 \text{ cm}^{-1}$

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, assigned spectrum for **α -damascenone** is not readily available in the public domain, analysis of its structure and data from similar compounds allows for the prediction of key chemical shifts. A published synthesis of α -damascone (a related isomer) provides some ^1H and ^{13}C NMR data for intermediates, which can serve as a reference.^{[4][5]}

Experimental Protocols

Synthesis of α -Damascenone from α -Ionone

A common synthetic route to damascones involves the Wharton reaction of α -ionone. A multi-step synthesis of α -damascone from α -ionone has been reported with a total yield of 54.9%.^{[4][5]}

Step 1: Oximation of α -Ionone

- Dissolve α -ionone (10.0 g, 0.052 mol) in ethanol (20 mL).
- Prepare a solution of hydroxylamine hydrochloride (3.8 g, 0.06 mol) and sodium acetate (6.4 g, 0.07 mol) in water (15 mL).
- Add the hydroxylamine hydrochloride solution dropwise to the α -ionone solution.
- Stir the reaction mixture for 4 hours at 55°C.
- Cool the mixture to room temperature, dilute with water (60 mL), and extract with ethyl acetate (3 x 80 mL).
- Wash the combined organic phases with saturated NaHSO_3 solution (100 mL), dry over MgSO_4 , and concentrate in vacuo to yield α -ionone oxime.

Step 2: Epoxidation of α -Ionone Oxime

- Dissolve α -ionone oxime (5.1 g, 0.025 mol) and 10 wt% CTAOH aqueous solution (3.7 mL) in water (70 mL) at 0°C.
- Slowly add a pre-mixed solution of 30% H_2O_2 (35 mL) and 6 M LiOH aqueous solution (5 mL) while maintaining the temperature below 15°C.
- After 15 hours, extract the reaction mixture with CH_2Cl_2 (3 x 50 mL), dry the combined organic layers with $MgSO_4$, and concentrate to give the α -ionone oxime epoxide.[\[4\]](#)

Step 3: Dehydration to α -Ionone Isoxazole

- Add 35% HCl (1.5 mL) dropwise to a solution of the epoxide (2.0 g, 0.009 mol) in cyclohexane (20 mL) at 35°C.
- Reflux the mixture for 6 hours.
- Dilute with water (50 mL), extract with CH_2Cl_2 (3 x 70 mL), and neutralize the combined organic layers with 10% NaOH aqueous solution.
- Concentrate the organic layer to obtain the α -ionone isoxazole.[\[4\]](#)

Step 4: Reduction to α -Damascone

- Add metallic sodium (1-3 g) to a solution of the isoxazole (2-6 g) in a suitable solvent.
- After the initial reaction, add a second solvent and heat the mixture to 75-100°C for 7-10 hours.
- Neutralize the remaining sodium to obtain the final product, **α -damascenone**.[\[6\]](#)

Note: This is a generalized protocol based on available literature. Researchers should consult the primary literature for more detailed and optimized conditions.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the quantitative analysis of **α -damascenone** in complex matrices such as wine and essential oils.[\[7\]](#)[\[8\]](#)

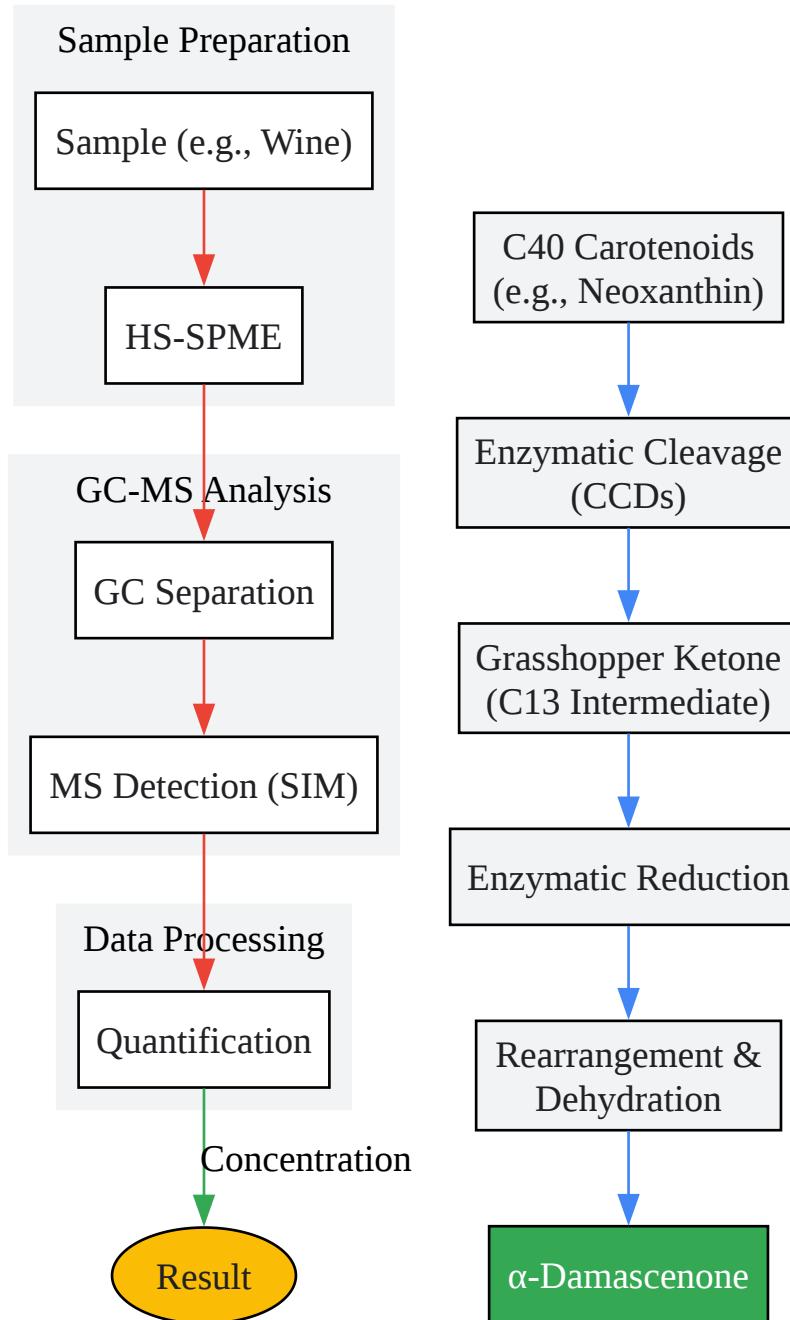
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME for Wine):

- Place a 5 mL wine sample into a 20 mL headspace vial.
- Add 1 g of NaCl to enhance the release of volatile compounds.
- If using an internal standard, add a known amount of a suitable standard (e.g., deuterated damascenone).
- Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes).
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

GC-MS Instrumental Parameters:

- GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m) is suitable.
- Injector: Splitless mode at 250°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at 4°C/min.
 - Ramp to 250°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion (m/z 190) and characteristic fragment ions.

Quantification: Create a calibration curve using standard solutions of **α-damascenone** of known concentrations. The concentration of **α-damascenone** in the sample is determined by comparing its peak area (or the ratio to an internal standard) to the calibration curve.


Biosynthesis of **α**-Damascenone

α-Damascenone is formed in nature through the enzymatic degradation of carotenoids, specifically from the oxidative cleavage of xanthophylls like neoxanthin.^{[9][10]} While the pathway for the closely related **β-damascenone** is more extensively studied, a similar pathway is proposed for the alpha isomer.

The key steps involve:

- Enzymatic Cleavage: Carotenoid cleavage dioxygenases (CCDs) cleave the C40 carotenoid backbone to produce a C13 intermediate known as grasshopper ketone.
- Enzymatic Reduction: The grasshopper ketone is then enzymatically reduced.
- Rearrangement and Dehydration: A series of enzymatic and/or acid-catalyzed reactions lead to the formation of **α-damascenone**.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Damascenone | C13H18O | CID 62775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - Damascenone (CAS N° 23696-85-7) [scentree.co]
- 3. benchchem.com [benchchem.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. CN108558623B - Preparation process of alpha-damascenone - Google Patents [patents.google.com]
- 7. Quantitative determination of α -ionone, β -ionone, and β -damascenone and enantiodifferentiation of α -ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- To cite this document: BenchChem. [α -Damascenone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1149544#damascenone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com